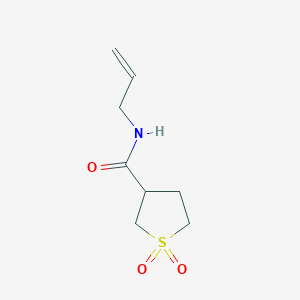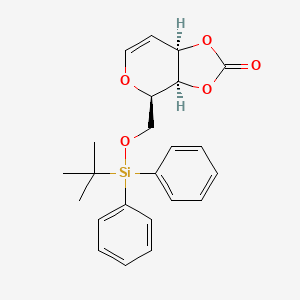
6-O-(tert-butyldiphenylsilyl)-d-galactalcycliccarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is a specialized chemical compound used primarily in organic synthesis. It is a derivative of D-galactal, modified with a tert-butyldiphenylsilyl group and a cyclic carbonate moiety. This compound is significant in the field of carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycosylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate typically involves the protection of the hydroxyl groups of D-galactal. The tert-butyldiphenylsilyl group is introduced using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The cyclic carbonate moiety is then formed through a reaction with a carbonate source under specific conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclic carbonate moiety.
Substitution: The tert-butyldiphenylsilyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions for substitution reactions often involve fluoride sources like tetrabutylammonium fluoride (TBAF) to remove the silyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex oligosaccharides and glycosylation reactions.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate involves its role as a protective group in organic synthesis. The tert-butyldiphenylsilyl group protects hydroxyl groups from unwanted reactions, allowing for selective functionalization of other parts of the molecule . The cyclic carbonate moiety can undergo ring-opening reactions, providing a versatile platform for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
6-O-(tert-Butyldiphenylsilyl)-D-glucal: Similar in structure but derived from D-glucal instead of D-galactal.
tert-Butyldimethylsilyl (TBDMS) derivatives: These compounds use a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.
Uniqueness
6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is unique due to its combination of a bulky silyl protecting group and a cyclic carbonate moiety. This combination provides enhanced stability and selectivity in synthetic reactions, making it a valuable tool in complex carbohydrate synthesis .
Properties
Molecular Formula |
C23H26O5Si |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(3aR,4R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C23H26O5Si/c1-23(2,3)29(17-10-6-4-7-11-17,18-12-8-5-9-13-18)26-16-20-21-19(14-15-25-20)27-22(24)28-21/h4-15,19-21H,16H2,1-3H3/t19-,20-,21-/m1/s1 |
InChI Key |
UAPADKGJFXDCLX-NJDAHSKKSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]4[C@@H](C=CO3)OC(=O)O4 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C4C(C=CO3)OC(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)

![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
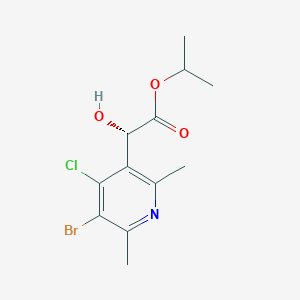
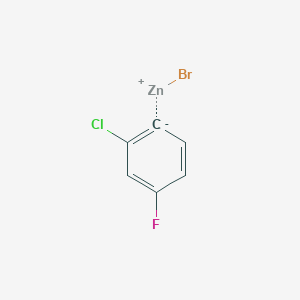
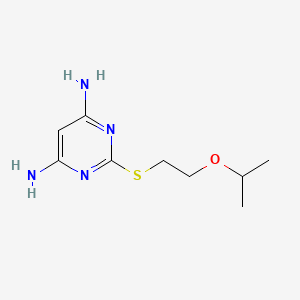
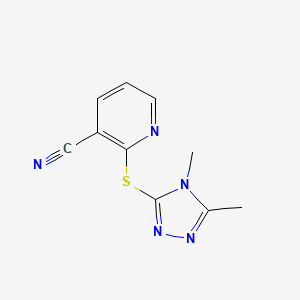
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
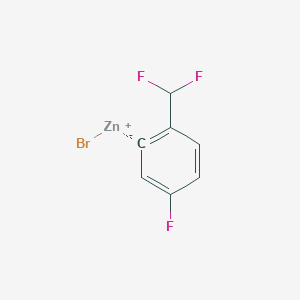


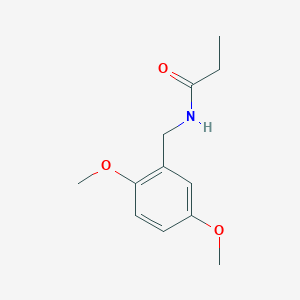
![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
